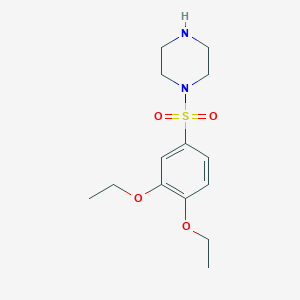

1-(3,4-Diethoxybenzenesulfonyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial and Antitubercular Properties

Piperazine derivatives have been explored for their antimicrobial and antitubercular activities. Their structure-activity relationship (SAR) studies have shown significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. These findings suggest piperazine-based molecules as vital components for developing new antimicrobial agents, highlighting their importance in addressing global health challenges related to tuberculosis and other bacterial infections (Girase et al., 2020).

Pharmacological Applications

Piperazine is a core structure in many pharmacologically active compounds, contributing to a wide range of therapeutic effects. Modifications to the piperazine nucleus have led to the development of drugs with antipsychotic, antidepressant, anticancer, anti-inflammatory, and other therapeutic properties. This versatility underscores the scaffold's role in the rational design of drugs for treating diverse diseases and conditions, emphasizing the ongoing interest and potential for new discoveries in piperazine-based pharmacology (Rathi et al., 2016).

Metabolic Studies and Cytoprotection

Piperazine derivatives have been investigated for their metabolic effects and cytoprotective actions. For example, Trimetazidine, a piperazine derivative, is noted for its anti-ischaemic effect without major impacts on hemodynamics or myocardial oxygen consumption. Research in this area provides insights into the mechanisms of action and potential clinical applications of piperazine compounds in managing conditions like angina pectoris, suggesting broader implications for cardiovascular health and treatment strategies (Cargnoni et al., 1999).

Role in Drug Design and Development

The structural features of piperazine make it a key substructure in the development of novel therapeutic agents, particularly antidepressants. The presence of piperazine is linked to specific binding conformations and pharmacokinetic profiles favorable for central nervous system (CNS) activity. This highlights its critical role in drug development processes, providing valuable insights into the design of more effective and specific antidepressant therapies (Kumar et al., 2021).

Enhancing Bioavailability of Therapeutic Drugs

Piperine, a major compound derived from piperazine, has been studied for its bioavailability-enhancing properties. By influencing the metabolic processes, piperine can increase the absorption and effectiveness of various therapeutic drugs and phytochemicals. This bioavailability enhancement is crucial for developing more efficient drug delivery systems and maximizing the therapeutic potential of existing and new pharmacological agents (Srinivasan, 2007).

Safety and Hazards

The safety information for 1-(3,4-Diethoxybenzenesulfonyl)piperazine includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

1-(3,4-diethoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-19-13-6-5-12(11-14(13)20-4-2)21(17,18)16-9-7-15-8-10-16/h5-6,11,15H,3-4,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAVYVYLNSSEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCNCC2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(ethanesulfonyl)benzamide](/img/structure/B2774206.png)

![N-[4-(3-formyl-8-methylquinolin-2-yl)oxyphenyl]acetamide](/img/structure/B2774212.png)

![2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2774218.png)

![Tert-butyl N-[(1S,2R,5R)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate](/img/structure/B2774222.png)

![2-(4-(9,10-di(naphthalen-2-yl)anthracen-2-yl)phenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B2774226.png)